trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
Overview
Description
Trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is a useful research compound. Its molecular formula is C11H24O2Si and its molecular weight is 216.39 g/mol. The purity is usually 95%.
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Biological Activity
Trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (CAS Number: 1408075-44-4) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H24O2Si
- Molecular Weight : 202.37 g/mol
- CAS Number : 1408075-44-4
The compound contains a cyclobutane ring with a dimethylsilyl ether functional group, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role in inflammation and as a potential therapeutic agent.
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, studies on related compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of structurally similar compounds derived from 2,6-di-tert-butylphenol. These compounds demonstrated dual inhibition of COX and LOX enzymes in rat basophilic leukemia (RBL-1) cells. The most potent compound showed an IC50 value of 0.77 µM for LOX and 0.39 µM for COX, indicating significant anti-inflammatory potential .
Compound Name | IC50 (µM) for LOX | IC50 (µM) for COX | Oral Activity (ID40 mg/kg) |
---|---|---|---|
CI-1004 | 0.77 | 0.39 | 0.6 |
2. Synthesis and Evaluation
The synthesis of this compound has been reported in various chemical literature, highlighting its potential as a building block for protein degraders . The evaluation of its biological effects is still ongoing, but preliminary findings suggest that it may exhibit favorable pharmacokinetics due to its silyl ether group, which can enhance solubility and stability.
Discussion
The unique structure of this compound positions it as a promising candidate for further research into its biological activities. The inhibition of COX and LOX enzymes suggests potential applications in treating inflammatory diseases. However, more extensive studies are needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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